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Compound of Interest

Compound Name:
6-(2-Fluorophenyl)-2-

hydroxypyridine

CAS No.: 1121639-84-6

Cat. No.: B6341874

Get Quote

Executive Summary
6-(2-Fluorophenyl)-2-hydroxypyridine (CAS: 132407-65-9) is a biaryl heterocyclic compound

characterized by a pyridine ring substituted at the 2-position with a hydroxyl group and at the 6-

position with an ortho-fluorinated phenyl ring.[1][2] This molecule serves as a versatile

pharmacophore in drug discovery (kinase inhibitors) and a ligand precursor in organometallic

chemistry (OLED emitters).[1] Its utility is defined by two core properties: the lactam-lactim

tautomerism of the 2-hydroxypyridine moiety and the conformational control exerted by the

ortho-fluorine atom.[1]
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Property Value / Description

CAS Number 132407-65-9

IUPAC Name
6-(2-Fluorophenyl)pyridin-2(1H)-one (Tautomer-

dependent)

Molecular Formula C₁₁H₈FNO

Molecular Weight 189.19 g/mol

SMILES Fc1ccccc1-c2cccc(O)n2

LogP (Predicted) ~2.3 (Moderate Lipophilicity)

pKa (Acidic) ~8.5 - 9.0 (OH/NH deprotonation)

H-Bond Donors 1 (NH in pyridone form)

H-Bond Acceptors 2 (C=O, F)

Tautomeric Equilibrium
The compound exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-

pyridone (lactam) forms.[1]

Solid State & Polar Solvents: The 2-pyridone form predominates due to intermolecular

hydrogen bonding (dimerization) and high dipole stabilization.[1]

Gas Phase & Non-Polar Solvents: The 2-hydroxypyridine form is favored due to aromaticity

retention in the pyridine ring.[1]

Biological Relevance: In protein binding pockets, the specific tautomer is selected based on

the complementary H-bond donor/acceptor environment.[1]

The Ortho-Fluorine Effect
The fluorine atom at the ortho position of the phenyl ring (C2') introduces significant steric and

electronic effects:
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Conformational Twist: Steric repulsion between the fluorine atom and the pyridine nitrogen

(or C5-H) prevents coplanarity of the two rings.[1] This non-planar "twisted" conformation

improves solubility and selectivity in binding pockets by restricting rotational freedom

(atropisomerism potential).[1]

Metabolic Stability: The C-F bond blocks the metabolically vulnerable ortho-position from

oxidative metabolism (e.g., by CYP450 enzymes), extending the compound's half-life.[1]
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Figure 1: Tautomeric equilibrium between lactim and lactam forms, heavily influenced by

solvent polarity.

Synthetic Pathways[9][10]
The most robust synthesis utilizes a Suzuki-Miyaura Cross-Coupling strategy.[1] This modular

approach allows for the late-stage introduction of the fluorinated aryl group.[1]

Retrosynthetic Analysis
Disconnection: C6–C1' bond (Biaryl bond).[1]

Building Blocks: 6-Halo-2-hydroxypyridine (electrophile) + 2-Fluorophenylboronic acid

(nucleophile).[1]

Optimized Protocol (Suzuki Coupling)
Reaction: 6-Chloro-2-hydroxypyridine + 2-Fluorophenylboronic acid → 6-(2-Fluorophenyl)-2-
hydroxypyridine[1]

Reagents & Conditions:

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.[1]
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Base: K₂CO₃ (2.0 equiv) or Na₂CO₃.[1]

Solvent: 1,4-Dioxane/Water (4:1 v/v).[1]

Temperature: 90–100°C (Reflux).[1]

Time: 12–16 hours.[1][3]

6-Chloro-2-hydroxypyridine
(Electrophile)
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2-Fluorophenylboronic Acid
(Nucleophile)

Step 2: Catalysis
Pd(PPh3)4 (5 mol%)

Step 3: Heating
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Step 4: Workup
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Extraction (EtOAc)

Target:
6-(2-Fluorophenyl)-2-hydroxypyridine
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Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.
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Medicinal Chemistry (Bioisostere)
The 2-pyridone motif is a classic bioisostere for the amide bond (-CONH-).[1]

Kinase Inhibitors: The donor-acceptor (D-A) hydrogen bonding pattern of the pyridone ring

mimics the hinge-binding motif of ATP.[1]

p38 MAP Kinase: Analogues of this scaffold have shown efficacy by binding to the ATP-

binding pocket, where the ortho-fluorine induces a twist that fits the hydrophobic

"gatekeeper" region.[1]

Materials Science (OLEDs)
Ligand Precursor: This molecule is a precursor to cyclometalated Iridium(III) complexes (e.g.,

Ir(ppy)₃ derivatives).[1]

Mechanism: Deprotonation of the hydroxyl group and C-H activation of the phenyl ring allows

coordination to Iridium.[1]

Fluorine Impact: The fluorine substituent lowers the HOMO/LUMO energy levels, typically

resulting in a blue-shift in emission color compared to non-fluorinated analogues, desirable

for blue/green OLED emitters.

Detailed Experimental Protocol
Protocol: Synthesis of 6-(2-Fluorophenyl)-2-
hydroxypyridine[1][2]
Safety Note:Palladium catalysts are toxic.[1] Boronic acids may be irritants.[1] Perform all

reactions in a fume hood.

Preparation: In a 100 mL round-bottom flask, dissolve 6-chloro-2-hydroxypyridine (1.30 g, 10

mmol) and 2-fluorophenylboronic acid (1.68 g, 12 mmol) in a mixture of 1,4-dioxane (40 mL)

and distilled water (10 mL).

Activation: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol). Degas the solution by

bubbling nitrogen gas for 10 minutes to remove dissolved oxygen (critical for Pd catalyst

longevity).[1]
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Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.58 g, 0.5 mmol).[1]

Reaction: Fit the flask with a reflux condenser and heat to 100°C under a nitrogen

atmosphere. Stir vigorously for 12–16 hours. Monitor reaction progress by TLC (SiO₂, 50%

EtOAc/Hexane).

Workup:

Cool the mixture to room temperature.

Acidify carefully with 1M HCl to pH ~5–6 (this ensures the product is in the neutral

pyridone form rather than the potassium salt).[1]

Extract with Ethyl Acetate (3 x 50 mL).[1]

Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in

vacuo.

Purification: Purify the crude residue via flash column chromatography (Silica Gel).

Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM).[1]

Yield: Expect 65–80% as an off-white solid.[1]
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OLED Applications: Beilstein Journals. Synthesis of 2,6-diarylpyridines for optoelectronics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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